cycloheptyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate -

cycloheptyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Catalog Number: EVT-4121204
CAS Number:
Molecular Formula: C26H33NO4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The reaction typically proceeds under reflux conditions in a suitable solvent. [, , ]

Molecular Structure Analysis

The conformation of the rings and the orientation of the substituents could influence the molecule's biological activity. [, , , , , ]

Applications
  • Pharmaceuticals: As a potential calcium channel blocker, it could be explored for its activity against hypertension, angina, and other cardiovascular diseases. [, ]

Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound represents a key structural analog within the 1,4-dihydropyridine class, often studied for its therapeutic potential. [] Crystallographic studies reveal its dihydropyridine ring adopts a flattened boat conformation, while the cyclohexenone ring exists in an envelope conformation. []

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound, a 1,4-dihydropyridine derivative, has been studied for its conformational properties. [] Research indicates its 1,4-DHP ring adopts a boat conformation with the nitrophenyl group in a pseudo-axial position, orthogonal to the 1,4-DHP ring plane. [] The cyclohexanone ring exhibits an intermediate half-chair/sofa conformation. []

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This 1,4-dihydropyridine derivative has been crystallized and structurally characterized. []

4,N-Diaryl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamides

Compound Description: This series of compounds represents a class of hexahydroquinoline derivatives synthesized through a one-pot, four-component reaction. [, , ] This reaction involves dimedone, N-aryl-substituted acetoacetic acid amides, aryl aldehydes, and ammonium acetate. [, , ]

2-chloroquinoline based ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates

Compound Description: This set of compounds represents a novel series designed and synthesized for potential antimalarial activity. [] These molecules combine structural elements of both 2-chloroquinoline and hexahydroquinoline, aiming for synergistic effects against Plasmodium falciparum lactate dehydrogenase. []

3-Acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydro-quinoline derivatives

Compound Description: This group of thirteen compounds, part of the hexahydroquinoline family, has been synthesized and evaluated for their calcium antagonistic activities. [] This activity is relevant for potential applications in treating cardiovascular diseases. []

Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This specific hexahydroquinoline derivative has undergone crystallographic analysis to elucidate its structural features. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This 1,4-dihydropyridine compound has been structurally characterized through crystallography. []

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This compound, a 1,4-dihydropyridine derivative, has been redetermined for its crystal structure. []

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

Compound Description: This 1,4-dihydropyridine derivative has been subjected to crystal structure determination. []

4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

Compound Description: This 1,4-dihydropyridine analog has been structurally characterized, including elucidation through NMR techniques (13C NMR, DEPT135). []

Alkyl 4-(3'-(4″-hydroxyphenyl)-1'-phenyl-1'H-pyrazol-4'-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound represents a novel derivative featuring a pyrazole ring incorporated into the hexahydroquinoline structure. [] It has been synthesized and characterized using spectroscopic techniques (FTIR, 1H-NMR, 13C-NMR, mass spectroscopy). []

3-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone

Compound Description: This compound, also a 1,4-dihydropyridine derivative, has been investigated for its conformational behavior. [] Studies reveal its 1,4-DHP ring adopts a boat conformation, with the phenyl group in a pseudo-axial orientation, perpendicular to the 1,4-DHP ring plane. [] The cyclohexanone ring, similar to other related compounds, displays an intermediate half-chair/sofa conformation. []

Alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates

Compound Description: This series of compounds, belonging to the hexahydroquinoline class, utilizes a rapid and efficient microwave-assisted synthesis. []

Properties

Product Name

cycloheptyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

IUPAC Name

cycloheptyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H33NO4/c1-16-22(25(30)31-19-11-6-4-5-7-12-19)23(17-9-8-10-18(28)13-17)24-20(27-16)14-26(2,3)15-21(24)29/h8-10,13,19,23,27-28H,4-7,11-12,14-15H2,1-3H3

InChI Key

SXWNDVMPYULZFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OC4CCCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.